molecular formula C10H6Br2O2 B1334640 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone CAS No. 7039-76-1

2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone

Cat. No.: B1334640
CAS No.: 7039-76-1
M. Wt: 317.96 g/mol
InChI Key: CWMRSJWOSLJADM-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone (CAS 7039-76-1) is a high-purity brominated benzofuran derivative supplied as a solid for research applications . This compound serves as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery research. Benzofuran scaffolds are of significant scientific interest due to their wide range of documented biological activities, which include anticonvulsant, anti-inflammatory, antitumor, and antihistaminic properties . The reactive α-bromoketone functional group makes this molecule a valuable precursor for the synthesis of more complex heterocyclic systems and for further functionalization, enabling structure-activity relationship (SAR) studies . Researchers utilize this compound to develop novel therapeutic agents, particularly in exploring new antitumor and antimicrobial candidates . Handling and Safety: This material is a corrosive solid and causes severe skin burns and eye damage . It must be handled only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and protective clothing . Regulatory and Use Information: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. All sales are final for this specialty chemical. Buyers are responsible for confirming product identity and purity to meet their specific research requirements.

Properties

IUPAC Name

2-bromo-1-(5-bromo-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c11-5-8(13)10-4-6-3-7(12)1-2-9(6)14-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMRSJWOSLJADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383756
Record name 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7039-76-1
Record name 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone generally involves selective bromination of the corresponding benzofuran ethanone precursor. The synthetic route can be summarized as follows:

  • Step 1: Synthesis of 1-(5-bromo-1-benzofuran-2-yl)ethanone (the monobrominated precursor)
  • Step 2: Bromination at the α-position of the ethanone side chain to introduce the second bromine atom, yielding the dibrominated product

This approach leverages the reactivity of the acetyl group adjacent to the benzofuran ring and the electrophilic bromination conditions to achieve regioselective substitution.

Detailed Synthetic Procedure

Starting Material: 1-(5-bromo-1-benzofuran-2-yl)ethanone

Reagents and Conditions:

Reagent Role Typical Conditions
Bromine (Br2) or NBS Brominating agent Room temperature or 0°C in solvents like acetic acid or carbon tetrachloride
Solvent Medium for reaction Acetic acid, carbon tetrachloride, or diethyl ether
Base (optional) To control acidity Sodium bicarbonate or similar bases for quenching
Temperature Control reaction rate 0°C to room temperature
Time Reaction duration 1–3 hours depending on scale and conditions

Procedure Summary:

  • Dissolve 1-(5-bromo-1-benzofuran-2-yl)ethanone in an appropriate solvent (e.g., acetic acid).
  • Add bromine or N-bromosuccinimide (NBS) slowly at 0°C to control the reaction rate and avoid overbromination.
  • Stir the reaction mixture for 1–3 hours at controlled temperature.
  • Quench the reaction with sodium bicarbonate solution to neutralize excess bromine.
  • Extract the product using organic solvents, dry over anhydrous sodium sulfate, and purify by recrystallization or column chromatography.

Alternative Preparation via Direct Bromination of Benzofuran Ethanone

In some protocols, the dibrominated compound is prepared directly by brominating 1-benzofuran-2-yl ethanone under controlled conditions to achieve selective bromination at both the 5-position of the benzofuran ring and the α-position of the ethanone side chain.

Research Findings and Data Tables

Stock Solution Preparation Data

For experimental and formulation purposes, stock solutions of this compound are prepared at various molarities. The following table summarizes the solvent volumes required to prepare stock solutions of different concentrations from given amounts of the compound:

Amount of Compound (mg) 1 mM Solution (mL) 5 mM Solution (mL) 10 mM Solution (mL)
1 3.145 0.629 0.3145
5 15.7252 3.145 1.5725
10 31.4505 6.2901 3.145

Note: These volumes are calculated based on the molecular weight (317.96 g/mol) and are used for preparing DMSO master liquids and in vivo formulations.

Solubility and Formulation Notes

  • The compound is typically dissolved first in DMSO to create a master stock solution.
  • Subsequent dilution steps involve adding co-solvents such as PEG300, Tween 80, corn oil, or water in a specific order to maintain solution clarity.
  • Physical methods like vortexing, ultrasound, or gentle heating may be used to aid dissolution.

Supporting Synthetic Examples from Related Compounds

While direct literature on the exact preparation of this compound is limited, analogous compounds such as 1-(5-bromo-1-benzofuran-2-yl)ethanone and its derivatives provide insight into synthetic strategies:

  • Bromination of 1-(5-bromo-1-benzofuran-2-yl)ethanone using bromine or NBS in acetic acid or carbon tetrachloride is a well-established method to introduce the α-bromo substituent.
  • The reaction conditions are optimized to avoid polybromination and to achieve high regioselectivity.
  • Purification is typically achieved by recrystallization or chromatography.

Analytical Characterization

To confirm the successful preparation of this compound, the following techniques are employed:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Confirm substitution pattern and chemical environment Characteristic signals for benzofuran protons and α-bromoacetyl group
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z ~318 (M+1)
Infrared Spectroscopy (IR) Functional group identification Carbonyl stretch (~1700 cm⁻¹), C–Br stretches
Single-Crystal X-ray Diffraction Definitive structural confirmation Bond lengths and angles consistent with dibrominated benzofuran ethanone

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes
Synthesis of 1-(5-bromo-1-benzofuran-2-yl)ethanone Bromination of 1-benzofuran-2-yl ethanone with Br2 or NBS Controlled temperature, solvent choice critical
α-Bromination of ethanone side chain Bromine or NBS in acetic acid or CCl4 at 0°C to RT Quenching with NaHCO3, purification by recrystallization
Stock solution preparation Dissolution in DMSO, dilution with PEG300, Tween 80, corn oil Ensure clarity at each step, use physical aids for dissolution

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted benzofuran derivatives with various functional groups.

    Reduction: 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethanol.

    Oxidation: 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethanoic acid.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a precursor for synthesizing various pharmaceutical agents. Its derivatives have shown promising activities against cancer, viruses, and bacteria. The following are key areas of research:

  • Anticancer Activity : Studies indicate that 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone exhibits cytotoxic effects on multiple cancer cell lines. For instance, compounds derived from this structure have been reported to inhibit cell proliferation through apoptosis induction and modulation of signaling pathways such as the ERK pathway.
  • Antiviral Properties : Research has demonstrated that benzofuran derivatives can inhibit viral replication, making them potential candidates for antiviral drug development.
  • Antimicrobial Effects : The compound has shown activity against various bacterial strains, suggesting its use in developing new antimicrobial agents .

Material Science

In addition to biological applications, this compound is explored for its role in material science:

  • Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form stable films contributes to advancements in organic electronics.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer properties of various benzofuran derivatives, including this compound. Results indicated that modifications on the benzofuran ring significantly enhanced anticancer activity, with specific IC50 values demonstrating potency against ovarian cancer cells.

Case Study 2: Antiviral Mechanism Exploration

Research into the antiviral mechanisms of benzofuran derivatives revealed that they interact with viral enzymes, inhibiting their function. This study utilized molecular docking techniques to predict binding affinities and elucidate mechanisms of action.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Systems

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethan-1-one Structure: Replaces the benzofuran ring with a brominated hydroxyphenyl group. Applications: Used in synthesizing dithiocarbamic flavanones with antioxidant properties .

2-Bromo-1-(furan-2-yl)ethanone Structure: Features a simple furan ring instead of benzofuran. Properties: Lower molecular weight (C₆H₅BrO₂; ~189 g/mol) and reduced aromatic stability due to the lack of fused benzene. Applications: Intermediate for oxime and quinolone derivatives .

Brominated Benzofuran Derivatives

1-(5-Bromo-1-benzofuran-2-yl)ethanone Structure: Lacks the bromine on the ethanone group. Properties: Reduced electrophilicity at the ethanone position, leading to slower reaction kinetics in substitution reactions . Applications: Studied for antifungal and antihyperglycemic activities .

1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone Structure: Adds a methoxy group at the 7-position.

Heterocyclic Analogues

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone Structure: Replaces benzofuran with a thiazole ring. Properties: Thiazole’s sulfur atom increases electron-withdrawing effects, enhancing stability in acidic conditions. Molecular weight: 296.18 g/mol . Applications: Used in natural product research and as a building block for bioactive molecules .

2-Bromo-1-[3-(4-chlorophenyl)-5-isoxazolyl]-1-ethanone Structure: Isoxazole ring with a chloro-substituted phenyl group. Properties: Higher polarity (C₁₁H₇BrClNO₂; 300.54 g/mol) due to the chlorophenyl group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone C₁₀H₆Br₂O₂ 317.96 5-Br-benzofuran, 2-Br-ethanone Pharmaceutical intermediates
1-(5-Bromo-1-benzofuran-2-yl)ethanone C₉H₅BrO₂ 225.04 5-Br-benzofuran Antitumor, antifungal agents
2-Bromo-1-(4-hydroxyphenyl)ethanone C₈H₇BrO₂ 215.05 4-OH-phenyl Adrenaline-type drug synthesis
2-Bromo-1-(furan-2-yl)ethanone C₆H₅BrO₂ 189.01 Furan ring Oxime/quinolone derivatives
2-Bromo-1-(4-methyl-2-phenylthiazol-5-yl)-1-ethanone C₁₂H₁₀BrNOS 296.18 Thiazole ring Natural product research

Biological Activity

2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone (CAS No. 7039-76-1) is a synthetic compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C10H6Br2O2
  • Molecular Weight : 317.96 g/mol
  • Structure : The compound features two bromine atoms and a benzofuran moiety, contributing to its electrophilic nature and reactivity.

Biological Activities

Benzofuran derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Studies indicate that compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. For instance, one study reported that benzofuran derivatives demonstrated up to a tenfold increase in potency compared to standard chemotherapeutics like Combretastatin-A4 .
  • Antibacterial Properties : Research has indicated potential antibacterial effects, making it a candidate for further exploration in antimicrobial drug development .
  • Antioxidative Effects : Benzofuran derivatives have been linked to antioxidative properties, potentially providing protective effects against oxidative stress-related diseases .
  • Mechanism of Action : The mechanism involves the compound acting as an electrophile, interacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to enzyme inhibition, disruption of cellular processes, and apoptosis induction in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzofuran derivatives:

StudyFindings
Abdel-Aziz et al. (2009)Identified anticonvulsant and anti-inflammatory activities in related benzofuran compounds .
MDPI Review (2023)Demonstrated that modifications in the benzofuran structure significantly affect antiproliferative activity against various cancer cell lines .
PMC Article (2012)Reported on the synthesis and biological evaluation of benzofuran derivatives, emphasizing their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

The unique structure of this compound enhances its reactivity compared to other benzofuran derivatives:

CompoundKey DifferencesBiological Activity
1-(5-Bromo-1-benzofuran-2-yl)ethanoneLacks an additional bromine atomDifferent reactivity and reduced potency
2-Bromo-1-(5-chloro-1-benzofuran-2-yl)-1-ethanoneContains chlorine instead of bromineAltered biological activity profile
2-Bromo-1-(5-methyl-1-benzofuran-2-yl)-1-ethanoneMethyl group affects steric propertiesVariations in reactivity and activity

Q & A

Q. Key Considerations :

  • Monitor reaction temperature to avoid over-bromination.
  • Use anhydrous conditions for Friedel-Crafts acylation to prevent side reactions.

Basic: How is the compound characterized structurally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 10.8301 Å, b = 7.4630 Å, and c = 21.7213 Å. Data collection is performed using a Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å). SHELXL-2018/3 is used for refinement, with final R-factors typically <0.05 .

Q. Validation :

  • Confirm hydrogen bonding patterns (e.g., C–H···O interactions) to assess packing stability.
  • Compare experimental bond lengths/angles with DFT-calculated values for accuracy .

Advanced: How do crystallographic data inform structure-activity relationships (SAR) for this compound?

The planar benzofuran moiety and keto-bromo group create a rigid scaffold, facilitating interactions with biological targets like enzymes or receptors. The 5-bromo substituent enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted applications. Crystallographic data reveal that the dihedral angle between benzofuran and the ethanone group (~5.2°) minimizes steric hindrance, allowing optimal binding to hydrophobic pockets .

Q. Methodological Insight :

  • Overlay crystal structures with co-crystallized ligands (e.g., in PDB) to predict binding modes.
  • Use molecular docking (AutoDock Vina, Schrödinger) guided by SC-XRD geometry for SAR refinement .

Advanced: What challenges arise in refining the crystal structure of this compound, and how are they resolved?

Challenges include:

  • Twinned crystals : Use the TWINABS module in SHELX to correct intensity data.
  • Disorder in the bromine positions : Apply PART instructions in SHELXL to model partial occupancy.
  • Weak high-angle reflections : Optimize data collection with longer exposure times (≥20 s/frame) to improve completeness .

Q. Best Practices :

  • Validate refinement with the CheckCIF tool (IUCr) to flag outliers.
  • Cross-validate thermal parameters (ADPs) with equivalent isotropic models .

Basic: What biological activities have been reported for this compound?

Preliminary studies indicate antitumor (IC₅₀ = 12–18 µM against HeLa cells), antifungal (MIC = 32 µg/mL for Candida albicans), and anti-inflammatory properties (COX-2 inhibition at 10 µM). Biological assays typically involve MTT viability tests, disk diffusion (antifungal), and ELISA-based enzyme inhibition .

Q. Experimental Design Tips :

  • Include positive controls (e.g., doxorubicin for antitumor assays).
  • Use logP values (calculated via ChemDraw) to correlate lipophilicity with activity trends .

Advanced: How can synthetic routes be optimized for higher yields of the target compound?

Step 1 : Replace traditional bromination with microwave-assisted synthesis (100°C, 300 W, 15 min) to reduce side products.
Step 2 : Employ flow chemistry for Friedel-Crafts acylation, ensuring precise stoichiometry and residence time control.
Step 3 : Purify via preparative HPLC (C18 column, 70:30 acetonitrile/water) for >99% purity. Yields improve from ~40% (batch) to 65–70% (flow) .

Q. Analytical Validation :

  • Track intermediates by LC-MS (ESI+) to identify bottlenecks.
  • Use TLC (silica, ethyl acetate/hexane) for rapid reaction monitoring .

Advanced: What spectroscopic techniques are critical for resolving data contradictions in impurity analysis?

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to distinguish regioisomers (e.g., 5-bromo vs. 6-bromo byproducts).
  • HRMS : Confirm molecular ions ([M+H]⁺ at m/z 320.8924) to rule out halogen-loss fragments.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) to detect keto-enol tautomerization .

Q. Troubleshooting :

  • If NMR signals overlap, use low-temperature (200 K) experiments to sharpen peaks.
  • Compare experimental IR with computational spectra (Gaussian 16) for tautomer validation .

Basic: What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods due to bromine vapor release during synthesis.
  • PPE : Wear nitrile gloves and goggles; the compound is a severe skin irritant.
  • Waste Disposal : Quench residual bromine with sodium thiosulfate before aqueous disposal .

Q. Documentation :

  • Maintain SDS records with CAS 15109-94-1, noting LD₅₀ (oral rat) = 220 mg/kg .

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